molecular formula C9H16ClNO2 B6202026 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride CAS No. 2694733-66-7

6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride

Cat. No.: B6202026
CAS No.: 2694733-66-7
M. Wt: 205.7
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Description

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic amino acid derivative, which has garnered interest in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.

    Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: Another bicyclic amino acid derivative with a different ring structure.

    6-Aminobicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride: Similar in structure but with a different ring size.

Uniqueness

6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

2694733-66-7

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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